molecular formula C26H25ClN4O2S B4624308 N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide

N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide

Cat. No. B4624308
M. Wt: 493.0 g/mol
InChI Key: AEROPWMATLQUCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic benzamide or piperazine derivatives. For example, the synthesis of derivatives like N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides involves chloroacetylation of 2-amino-5-chlorobenzophenone, followed by reaction with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied through crystallographic methods. These studies show that the amide group often forms a specific dihedral angle with the benzoyl ring, influencing the molecule's overall conformation and its interactions (Gowda et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical behaviors based on their substituents. For instance, decomposition of benzoylthioureas into benzamides and thiobenzamides has been demonstrated under solvent-free conditions using iodine-alumina as a catalyst. This reaction's outcome depends significantly on the substituents present in the molecule, showcasing the versatility of benzamide derivatives in chemical synthesis (Nahakpam et al., 2015).

Scientific Research Applications

Synthesis and Pharmacological Properties

Research into benzamide derivatives, including compounds with structures similar to the queried chemical, has explored their synthesis and potential as pharmacological agents. For example, the synthesis of benzamide derivatives has shown promise in accelerating gastric emptying and increasing the frequency of defecation, suggesting potential as prokinetic agents with applications in gastrointestinal motility disorders (Sonda et al., 2004).

Antimicrobial Activities

Studies on new pyridine derivatives, including those related to benzamide structures, have been conducted to explore their antimicrobial potential. Such compounds have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Patel & Agravat, 2007).

Mechanistic Studies and Chemical Transformations

Research into the decomposition of benzoylthioureas into benzamides under specific conditions highlights the chemical transformations these compounds can undergo, which is essential for understanding their potential applications in medicinal chemistry and drug development (Nahakpam et al., 2015).

properties

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O2S/c1-18-11-12-20(17-21(18)27)24(32)29-26(34)28-22-9-5-6-10-23(22)30-13-15-31(16-14-30)25(33)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3,(H2,28,29,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEROPWMATLQUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide

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